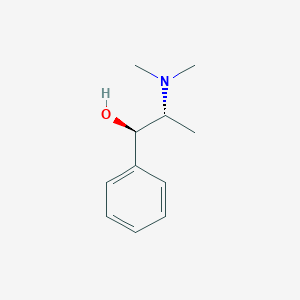

2-(Dimethylamino)-1-phenyl-1-propanol

Übersicht

Beschreibung

2-(Dimethylamino)-1-phenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-phenyl-1-propanol typically involves the reduction of the corresponding ketone using a chiral catalyst. One common method is the asymmetric reduction of 2-(dimethylamino)-1-phenylpropan-1-one using a chiral borane reagent. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired reduction. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-1-phenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DMAP has been investigated for its potential therapeutic applications:

- Histamine H3 Antagonists : DMAP is utilized as a synthetic intermediate in the preparation of phenoxyphenyl diamine-based histamine H3 antagonists. These compounds have shown promise as serotonin reuptake inhibitors, which could be beneficial in treating conditions such as depression and anxiety disorders .

- Dual Action Norepinephrine and Serotonin Reuptake Inhibitors : Research indicates that DMAP can be used to synthesize indolyl aryl propanamines, which act as dual-action norepinephrine and serotonin reuptake inhibitors. This dual mechanism is particularly valuable for developing antidepressant medications .

Organic Synthesis

DMAP serves as a versatile building block in organic synthesis:

- Synthesis of Amino Alcohols : The compound is involved in the synthesis of various α-N,N-dialkylamino alcohols, which are crucial in creating biologically active compounds . The asymmetric synthesis of these alcohols has been explored using advanced catalytic methods, demonstrating DMAP's role in producing enantiomerically pure compounds .

- Catalytic Applications : DMAP has been employed in catalytic processes such as transfer hydrogenation, where it aids in the reduction of ketones to alcohols under milder conditions. This application is significant in the pharmaceutical industry for synthesizing complex molecules .

Pharmaceutical Intermediates

DMAP is crucial in the pharmaceutical industry for developing various drug candidates:

- Intermediate for Drug Synthesis : The compound acts as an intermediate for synthesizing several pharmaceutical agents, including those targeting neurological disorders. Its ability to form stable intermediates makes it a valuable tool in drug development pipelines .

- Kinetic Resolution : DMAP has been studied for its role in the kinetic resolution of racemic mixtures, allowing for the selective production of one enantiomer over another. This process is essential for producing drugs with specific pharmacological profiles while minimizing side effects .

Case Study 1: Synthesis of Serotonin Reuptake Inhibitors

A study demonstrated the use of DMAP in synthesizing a novel class of serotonin reuptake inhibitors. The research highlighted the compound's effectiveness in facilitating reactions that yield high-purity products suitable for further pharmacological testing.

Case Study 2: Transfer Hydrogenation Process

In another study, DMAP was employed as a catalyst in a transfer hydrogenation process to convert ketones into alcohols. The results showed improved yields and selectivity compared to traditional methods, underscoring its utility in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-1-phenyl-1-propanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R,2R)-2-(dimethylamino)cyclopentan-1-ol

- O-DesMethyl TraMadol Hydrochloride

- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea

Uniqueness

2-(Dimethylamino)-1-phenyl-1-propanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Biologische Aktivität

2-(Dimethylamino)-1-phenyl-1-propanol, commonly referred to as N-Methylephedrine, is a compound with significant biological activity, primarily recognized for its stimulant effects. It is structurally related to ephedrine and has been studied for its pharmacological properties, including its effects on the central nervous system (CNS), cardiovascular system, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_11H_17N_O. It features a dimethylamino group attached to a phenylpropanol backbone, which contributes to its biological activity. The compound exists in multiple stereoisomeric forms, with the (1R,2S) configuration being particularly relevant for its pharmacological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Central Nervous System Stimulation

- Mechanism of Action : N-Methylephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and increasing adrenergic activity in the CNS. This results in heightened alertness and energy levels.

- Research Findings : Studies have shown that compounds with similar structures can enhance cognitive function and physical performance. For instance, research indicates that ephedrine derivatives can improve endurance during exercise by increasing metabolic rate and fat oxidation .

2. Cardiovascular Effects

- Impact on Heart Rate and Blood Pressure : N-Methylephedrine has been observed to elevate heart rate and blood pressure due to its vasoconstrictive properties. This effect is mediated through adrenergic receptor activation.

- Clinical Implications : While beneficial in certain contexts (e.g., treatment of hypotension), excessive stimulation can lead to adverse cardiovascular events, highlighting the need for careful dosage management in clinical settings .

3. Potential Therapeutic Applications

- Use in Respiratory Disorders : Similar compounds are utilized in treating asthma and bronchospasm due to their bronchodilator effects. N-Methylephedrine may possess similar properties, but further studies are required to establish its efficacy and safety profile .

- Role in Weight Management : The stimulant effects have led to investigations into its use as an appetite suppressant; however, this application raises concerns regarding dependency and side effects.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cognitive Enhancement in Athletes

A study published in the Journal of Natural Medicine examined the effects of N-Methylephedrine on endurance athletes. Participants who ingested the compound showed a statistically significant increase in performance metrics compared to a placebo group. The findings suggest that N-Methylephedrine may enhance physical performance through increased metabolic activity .

Case Study 2: Cardiovascular Responses

In a clinical trial assessing the cardiovascular impact of sympathomimetics, subjects administered N-Methylephedrine exhibited notable increases in systolic and diastolic blood pressure. This study underscores the importance of monitoring cardiovascular parameters when using this compound therapeutically .

Eigenschaften

IUPAC Name |

(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGSUUBYTWNDP-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016413 | |

| Record name | (1R,2R)-(-)-N-Methylpseudoephedrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14222-20-9 | |

| Record name | (1R,2R)-(-)-N-Methylpseudoephedrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.